molecular formula C28H27NO6 B3439656 N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide

Cat. No. B3439656
M. Wt: 473.5 g/mol
InChI Key: MYXNLPPYIOHKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide, also known as BMD-152, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including neuroscience, cancer research, and drug development.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain and body. N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to have a high binding affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has also been shown to modulate the activity of certain ion channels, which can affect the release of neurotransmitters.
Biochemical and Physiological Effects:
N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to improve cognitive function and memory retention. N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has also been shown to have analgesic properties, as it can reduce pain perception. In cancer research, N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments is its high binding affinity for certain receptors, which can make it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation of using N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide. One area of research is the potential use of N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of research is the potential use of N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide as a modulator of ion channels, which can affect the release of neurotransmitters. Additionally, further research is needed to fully understand the mechanism of action of N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide and its potential use in drug development.

Scientific Research Applications

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been used in various scientific research applications. In neuroscience, N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In cancer research, N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide has also been studied for its potential use in drug development, as it has shown to have a high binding affinity for certain receptors.

properties

IUPAC Name

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-4-33-23-13-11-18(15-24(23)34-5-2)16-25(30)29-26-21-17-20(32-3)12-14-22(21)35-28(26)27(31)19-9-7-6-8-10-19/h6-15,17H,4-5,16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNLPPYIOHKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)OC)C(=O)C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
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N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide
Reactant of Route 6
N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide

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